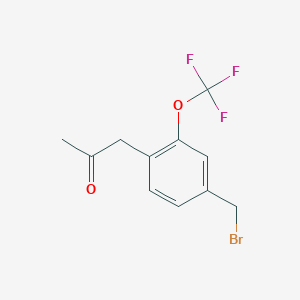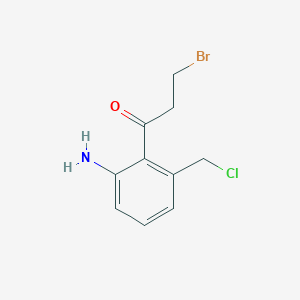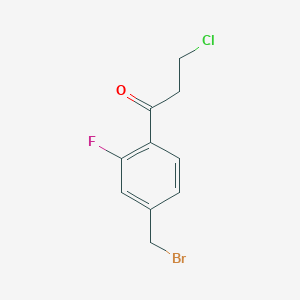
1-Chloro-3,5-bis(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H3Cl7. It is known for its high chlorine content and is used in various chemical applications. This compound is characterized by the presence of a chlorine atom and two trichloromethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-bis(trichloromethyl)benzene can be synthesized through the chlorination of 1,3-bis(trichloromethyl)benzene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction is carried out in specialized reactors equipped with safety measures to handle the highly reactive chlorine gas .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The trichloromethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carboxylic acids or other oxidized compounds .
Aplicaciones Científicas De Investigación
1-Chloro-3,5-bis(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the effects of chlorinated organic compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,5-bis(trichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in reactions that modify the structure and function of other molecules. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but lacks the chlorine atom on the benzene ring.
1,3-Bis(trichloromethyl)benzene: Lacks the chlorine atom at the 1-position.
1,4-Bis(trichloromethyl)benzene: Similar but with trichloromethyl groups at different positions on the benzene ring.
Uniqueness: 1-Chloro-3,5-bis(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a chlorine atom and trichloromethyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
60047-42-9 |
|---|---|
Fórmula molecular |
C8H3Cl7 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
1-chloro-3,5-bis(trichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H |
Clave InChI |
WGYHFKVJCNESGY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


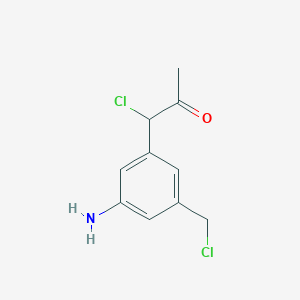
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

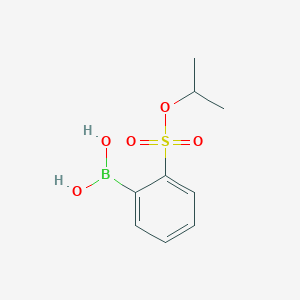
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
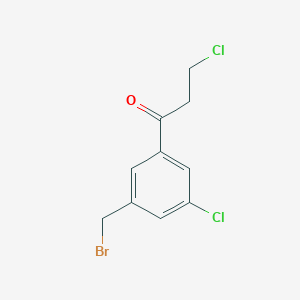

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14061849.png)

